

7 4' DHF efficacy comparison liquiritigenin isoliquiritigenin

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Compound Focus: 7,4'-Dihydroxyflavone

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Comparative Guide: Liquiritigenin vs. Isoliquiritigenin

The table below summarizes the core characteristics and experimental efficacies of liquiritigenin and isoliquiritigenin to facilitate an objective comparison.

Feature	Liquiritigenin (LIQ)	Isoliquiritigenin (ISL)
Chemical Class	Flavanone [1] [2]	Chalcone [3] [4]
Primary Source	Roots of <i>Glycyrrhiza</i> species (Licorice) [1] [5]	Roots of <i>Glycyrrhiza</i> species (Licorice) [3] [6] [4]

| Key Mechanisms | - Apoptosis induction [1]

- Anti-inflammatory via NF-κB inhibition [1]
- Modulation of PI3K/Akt/mTOR & MAPK pathways [1]

- Antioxidant [1] | - Apoptosis induction [4]
- Anti-inflammatory via NF- κ B & NLRP3 inhibition [6]
- Activation of Nrf2/ARE antioxidant pathway [6]
- Modulation of MAPK & AMPK/mTORC1 pathways [6] | | **Cancer Models (In Vitro/In Vivo)** | Demonstrates efficacy against brain, breast, lung, oral, and prostate cancers [1]. | Shows efficacy in various cancers; targets multiple molecular pathways involved in cancer onset and progression [4]. | | **Non-Cancer Applications** | - Atopic Dermatitis: Suppresses T-cell activation and pro-inflammatory cytokines (IL-4, IL-5, IL-13, TNF- α) [2].
- Rheumatoid Arthritis: Reduces pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6, IL-17A) in a mouse model [1].
- Bone Growth: Promotes osteogenic differentiation in ovariectomized mice [1]. | - Diabetic Endothelial Dysfunction: Restores vascular function, reduces ROS, and suppresses pro-inflammatory factors (MCP-1, TNF- α , IL-6) in *db/db* mice [6].
- Neuroprotection: Activates Nrf2 pathway, showing potential in traumatic brain injury models [6].
- Metabolic Health: Alleviates insulin resistance in HFD-induced diabetic mice via AMPK activation [6]. | | **Pharmacokinetics / Bioavailability** | Information not explicitly detailed in search results. | - Good oral absorption (>90%) but rapid metabolism and elimination ($t_{1/2}$: 2-4.9 h) [4].
- Bioavailability can be improved using nanoformulations (e.g., nanoparticles, liposomes) [4]. |

Experimental Protocols for Key Findings

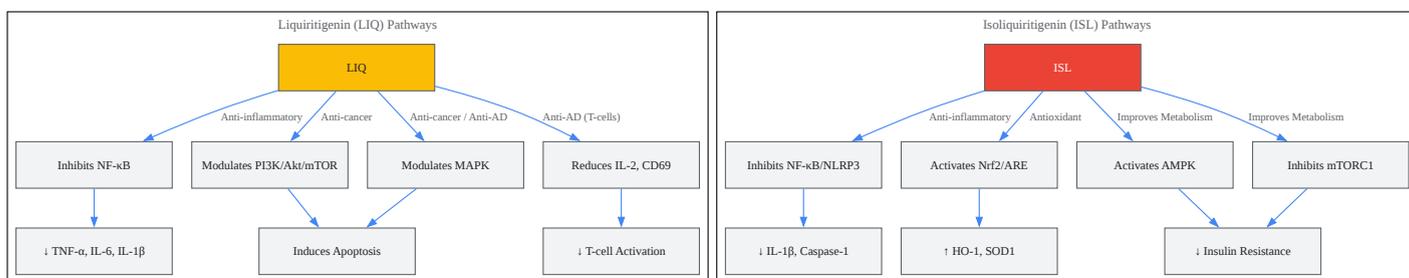
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

- **1. Anti-inflammatory Effect of LIQ in Arthritis [1]**
 - **Model:** Collagen-Induced Arthritis (CIA) mouse model.
 - **Treatment:** LIQ was administered to the CIA mice.
 - **Key Assessments:** Histopathological analysis of synovial tissue; measurement of serum levels of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6, IL-17A) and fibrosis markers (fibronectin, collagen I/III) in cardiac tissues.
 - **Mechanistic Analysis:** Examination of TGF- β 1 and phosphorylated Smad2/3 levels in cardiac tissues.
- **2. Anti-atopic Dermatitis Effect of LIQ [2]**
 - **In Vitro Model:** Jurkat T cells stimulated with PMA/A23187 or anti-CD3/CD28 antibodies.
 - **Treatment:** Cells were pretreated with LIQ.

- **Key Assessments:** Measurement of IL-2 production and surface expression of activation markers (CD69, CD40L, CD25) via flow cytometry. Analysis of NF- κ B and MAPK signaling pathways.
 - **In Vivo Model:** Mouse model with ear atopic dermatitis-like lesions induced by DNCB.
 - **Treatment:** Oral administration of LIQ.
 - **Key Assessments:** Clinical evaluation of skin redness and swelling; measurement of effector cytokine levels (IL-4, IL-5, IL-13, IL-31, TNF- α , IL-17).
- **3. ISL Improvement of Endothelial Function in Diabetes [6]**
 - **In Vivo Model:** Male *db/db* mice (model for type 2 diabetes) and heterozygote *db/m+* control mice.
 - **Treatment:** ISL (20 mg/kg body weight/day) administered via oral gavage for 8 weeks.
 - **Key Assessments:** Vascular reactivity to assess endothelium-dependent relaxations (EDRs) in isolated aortas; measurement of reactive oxygen species (ROS) in aortic sections; evaluation of protein/mRNA levels of pro-inflammatory factors (MCP-1, TNF- α , IL-6) and antioxidant markers (IL-10, SOD1, Nrf2, HO-1).
 - **In Vitro Model:** Mouse brain microvascular endothelial cells (mBMECs) impaired by IL-1 β .
 - **Treatment:** Cells were treated with ISL.
 - **Key Assessments:** Intracellular ROS levels; expression of inflammatory and antioxidant markers.
 - **4. Enhanced Wound Healing with Flavonoid-treated MSC-derived Vesicles [7] [8]**
 - **Cell Culture:** Mesenchymal Stem Cells (MSCs) treated with 2 μ M 3,2'-DHF for 48 hours.
 - **EV Isolation:** Extracellular vesicles (Fla-EVs) were isolated from the culture supernatant via differential centrifugation.
 - **Characterization:** Nanoparticle Tracking Analysis (NTA) for size and concentration; Western blot for tetraspanin markers (CD63, CD9); Flow cytometry for EV surface markers.
 - **In Vitro Assay:** Scratch wound healing assay using human dermal fibroblasts treated with Fla-EVs.
 - **Mechanistic Investigation:** Western blot analysis to monitor phosphorylation of ERK and AKT, with and without MEK pathway inhibitors.
 - **In Vivo Validation:** Excisional wound healing model to compare the closure effects of Fla-EVs versus control EVs.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by these compounds, based on the experimental data.



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Diagram 1: Key signaling pathways modulated by liquiritigenin and isoliquiritigenin, illustrating their anti-inflammatory, antioxidant, anticancer, and metabolic mechanisms.

Diagram 2: Experimental workflow for evaluating the therapeutic potential of flavonoid-treated MSC-derived extracellular vesicles in wound healing.

Interpretation & Research Considerations

- **Structural Activity Relationship (SAR):** The fundamental difference between LIQ (a flavanone) and ISL (a chalcone) influences their biological activity and molecular targets. ISL's chalcone structure is noted for its high antitumor efficacy [4], while LIQ's flavanone structure is linked to its strong antioxidant properties [1].
- **Research Gaps:** Direct comparative studies between LIQ and ISL under identical experimental conditions are limited. Most available data come from separate investigations, making head-to-head efficacy challenging. Furthermore, the pharmacokinetic data suggests ISL faces bioavailability challenges, though nanoformulations present a promising solution [4].

- **On the Compound "7,4'-DHF"**: The search results did not contain specific information on "7,4'-DHF." Your query may refer to a less-studied flavonoid, or there might be a confusion in nomenclature with other dihydroxyflavones like **3,2'-DHF**, which shows promising results in enhancing the therapeutic potential of stem cell-derived vesicles [7] [8].

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